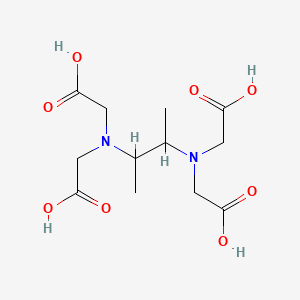![molecular formula C10H15NO2 B13153370 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile functional group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
The synthesis of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable ketone with a nitrile in the presence of a catalyst to form the spirocyclic structure . Industrial production methods may involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Similar spirocyclic structure but with different functional groups.
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Another spirocyclic compound with a carboxylate group instead of a nitrile.
The uniqueness of this compound lies in its specific combination of the dioxaspiro ring system and the nitrile functional group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-3-9(2)7-10(4-5-12-9)8(6-11)13-10/h8H,3-5,7H2,1-2H3 |
InChI Key |
RJNNIXUYGKQCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



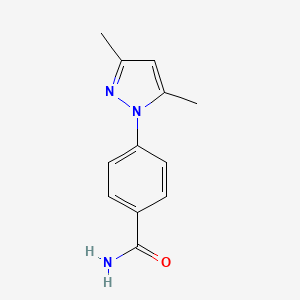
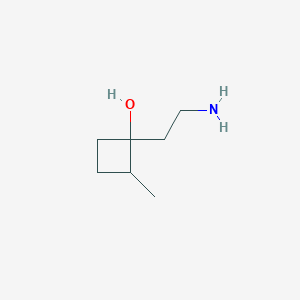

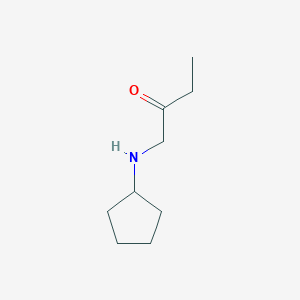
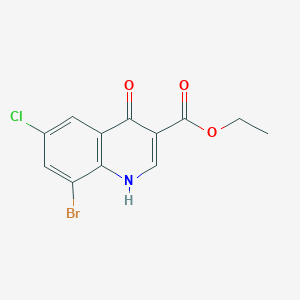

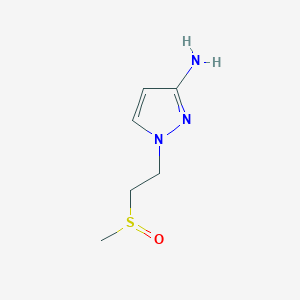
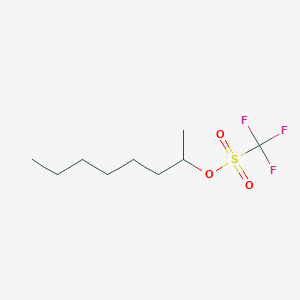
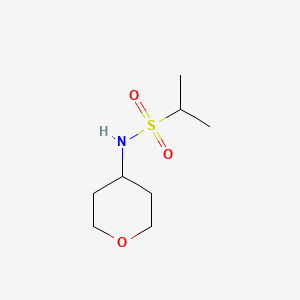

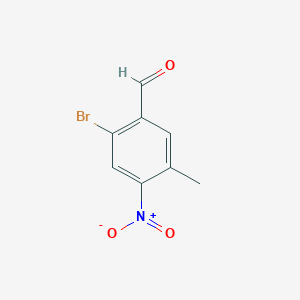
![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
